Bezafibrate

Content Navigation

In metabolic disease research, selective fibrates fail to activate PPARδ, compromising NASH/PBC model validity. Bezafibrate uniquely activates all three PPAR subtypes (α, γ, δ) enabling complete coactivator recruitment. Quantitatively superior in resolving cholestasis (RR=25.87 vs. fenofibrate) for robust in vivo therapeutic response. High glass transition temperature (Tg=298 K) ensures amorphous solid-state stability, ideal for drug delivery carrier research. Sourced as API reference standard with reliable supply chain.

CAS Number

Product Name

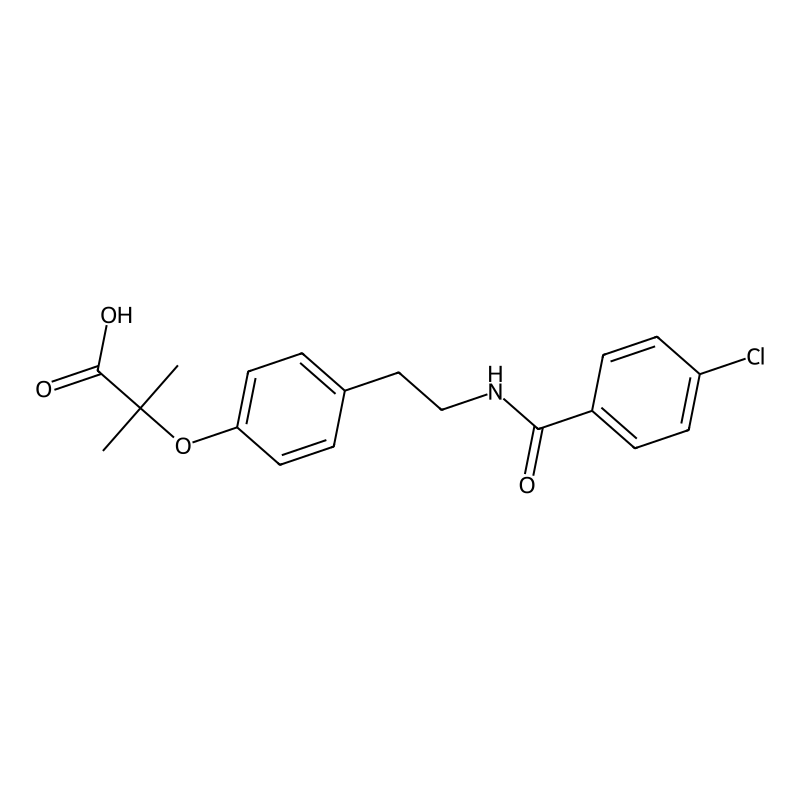

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.55e-03 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Bezafibrate (CAS 41859-67-0) is a well-established synthetic fibrate and a benchmark pan-peroxisome proliferator-activated receptor (PPAR) agonist. Unlike strictly selective fibrates, it exhibits broad-spectrum binding across PPARα, PPARγ, and PPARδ subtypes. In pharmaceutical procurement and chemical research, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard, a baseline comparator for novel lipid-lowering and insulin-sensitizing drug development, and a positive control in in vitro transactivation and coactivator recruitment assays. Its solid-state properties, including a molecular weight of 361.8 Da and solubility in DMSO, make it highly compatible with standard high-throughput screening workflows for metabolic and cholestatic liver disease models .

Research Fit

Procuring a generic fibrate, such as fenofibrate or clofibrate, as a substitute for bezafibrate will critically compromise assays requiring pan-PPAR activation. While fenofibrate is highly potent, it is strictly a PPARα-selective prodrug (with its active form, fenofibric acid, showing negligible activity at the PPARδ receptor). Consequently, substituting fenofibrate into primary biliary cholangitis (PBC) or non-alcoholic steatohepatitis (NASH) models will fail to trigger the PPARδ-mediated biochemical pathways essential for complete coactivator recruitment and target gene transcription. Furthermore, bezafibrate possesses distinct solid-state stability advantages, including a higher glass transition temperature in its amorphous state, meaning substitution with lower-Tg fibrates will alter formulation stability and dissolution kinetics in material science applications [1].

Substitution Risk

Pan-PPAR Transactivation Profile

In human PPAR-LBD-mediated transactivation assays, bezafibrate demonstrates true pan-agonist capability, whereas fenofibric acid (the active form of fenofibrate) fails to activate PPARδ. Bezafibrate activates PPARα, PPARδ, and PPARγ with EC50 values of 30.4 µM, 86.7 µM, and 178 µM, respectively. In contrast, fenofibric acid shows no transactivation of PPARδ (>500 µM)[1].

| Evidence Dimension | PPARδ Transactivation (EC50) |

| Target Compound Data | 86.7 µM |

| Comparator Or Baseline | Fenofibric acid: >500 µM (No activation) |

| Quantified Difference | Absolute requirement of bezafibrate for PPARδ engagement |

| Conditions | Human PPAR-LBD-mediated Firefly luciferase transactivation assay in COS-7 cells |

Buyers developing pan-PPAR or specific PPARδ assays must procure bezafibrate, as fenofibrate cannot serve as a positive control for the delta subtype.

Coactivator Recruitment Efficacy at PPARδ-LBD

The biochemical efficacy of bezafibrate is further differentiated by its ability to recruit critical coactivator peptides to the PPARδ ligand-binding domain. In TR-FRET assays, bezafibrate successfully recruits PGC1α, TRAP220, CBP, and SRC1 to PPARδ-LBD. Conversely, fenofibric acid completely fails to recruit any of these coactivators to the PPARδ receptor [1].

| Evidence Dimension | Coactivator recruitment to PPARδ-LBD |

| Target Compound Data | Positive recruitment of PGC1α, TRAP220, CBP, and SRC1 |

| Comparator Or Baseline | Fenofibric acid: Zero recruitment |

| Quantified Difference | Complete qualitative divergence in PPARδ complex formation |

| Conditions | TR-FRET-based PPAR-LBD coactivator recruitment assay |

Ensures assay validity when screening novel NASH therapeutics where PPARδ-mediated coactivator recruitment is the primary endpoint.

Solid-State Stability and Glass Transition Temperature

For formulation and solubility enhancement studies, the physical stability of the amorphous phase is a critical procurement factor. Bezafibrate exhibits a significantly higher glass transition temperature (Tg) than fenofibrate. Amorphous bezafibrate has a Tg of 298 K, making it inherently more stable against cold crystallization at room temperature compared to fenofibrate mixtures (Tg ~275 K) [1].

| Evidence Dimension | Glass Transition Temperature (Tg) of the amorphous state |

| Target Compound Data | 298 K |

| Comparator Or Baseline | Fenofibrate (in PS800 mixture): 275 K |

| Quantified Difference | 23 K higher Tg for bezafibrate |

| Conditions | Broadband dielectric spectroscopy (BDS) and thermal analysis |

Bezafibrate is the preferred fibrate model for evaluating stable amorphous solid dispersions and solubility-enhancing drug delivery systems due to its superior resistance to crystallization.

In Vivo Efficacy Benchmark in Cholestatic Models

In clinical and in vivo modeling of primary biliary cholangitis (PBC), bezafibrate demonstrates superior symptom resolution compared to fenofibrate. Meta-analyses of fibrate efficacy show that bezafibrate yields a relative risk (RR) improvement of 25.87 for pruritus symptoms, dramatically outperforming fenofibrate (RR = 5.34) [1].

| Evidence Dimension | Relative Risk (RR) improvement for PBC-associated pruritus |

| Target Compound Data | RR = 25.87 |

| Comparator Or Baseline | Fenofibrate: RR = 5.34 |

| Quantified Difference | ~4.8-fold higher efficacy in symptom resolution |

| Conditions | Systematic review and meta-analysis of PBC patient cohorts |

Researchers procuring a positive control for cholestatic liver disease models should select bezafibrate to ensure a robust, measurable therapeutic baseline.

Pan-PPAR Agonist Reference Standard in NASH/NAFLD Drug Discovery

Because bezafibrate uniquely recruits coactivators to the PPARδ-LBD and activates all three PPAR subtypes—unlike fenofibrate—it serves as the essential baseline comparator when screening novel dual or pan-PPAR agonists (e.g., elafibranor) for non-alcoholic steatohepatitis (NASH)[1].

Positive Control in Primary Biliary Cholangitis (PBC) In Vivo Models

Given its quantitatively superior efficacy in resolving cholestatic symptoms (RR = 25.87) compared to fenofibrate, bezafibrate is the optimal procurement choice for inducing a robust, measurable therapeutic response in in vivo PBC models[2].

Model Compound for Amorphous Solid Dispersion (ASD) Formulation

Due to its higher glass transition temperature (Tg = 298 K) and superior resistance to cold crystallization compared to fenofibrate, bezafibrate is an ideal Class II BCS model drug for material scientists developing novel polymeric nanospheres or mesoporous silica carriers [3].

Application Fit Matrix

References

- [1] Y. Nakano et al., 'Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease', Int J Mol Sci. 2024.

- [2] N. Shen et al., 'Fibrates for the treatment of pruritus in primary biliary cholangitis: a systematic review and meta-analysis', Annals of Palliative Medicine, 2021.

- [3] A. Afzal et al., 'Molecular dynamics in the supercooled liquid and glassy states of bezafibrate and binary mixture of fenofibrate', University of Pisa (ARPI), 2020.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (50.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (59.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Bezafibrate is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. Bezafibrate decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AB - Fibrates

C10AB02 - Bezafibrate

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals -> Cardiovascular system -> Lipid modifying agents -> Lipid modifying agents, plain -> Fibrates -> Antilipemics

2: Liu X, Yang X, Chen X, Zhang Y, Pan X, Wang G, Ye Y. Expression Profiling

3: Yin Q, Li J, Xia Y, Zhang R, Wang J, Lu W, Zhou Y, Zheng Y, Abudumijiti H,

4: Feng Y, Wang C, Liu Q, Meng Q, Huo X, Liu Z, Sun P, Yang X, Sun H, Qin J, Liu

5: Courchesne-Loyer A, St-Pierre V, Hennebelle M, Castellano CA, Fortier M,

6: Honda A, Ikegami T, Matsuzaki Y. Anti-gp210 and anti-centromere antibodies for

7: Mizuno S, Hirano K, Isayama H, Watanabe T, Yamamoto N, Nakai Y, Sasahira N,

8: Licinio R, Facciorusso A, Castellaneta NM, Di Leo A. Combination Therapy of

9: Djouadi F, Habarou F, Le Bachelier C, Ferdinandusse S, Schlemmer D, Benoist

10: Kobayashi J. How Does Bezafibrate Affect the Plasma LDL Cholesterol Levels? J

11: Hirose T, Teramoto T, Abe K, Taneyama T; J-BENEFIT study group. Determinants

12: Hosonuma K, Sato K, Yamazaki Y, Yanagisawa M, Hashizume H, Horiguchi N,

13: Saha L, Bhandari S, Bhatia A, Banerjee D, Chakrabarti A. Anti-kindling Effect

14: Vatanavicharn N, Yamada K, Aoyama Y, Fukao T, Densupsoontorn N, Jirapinyo P,

15: Shiochi H, Ohkura T, Fujioka Y, Sumi K, Yamamoto N, Nakanishi R, Matsuzawa K,

16: Ørngreen MC, Vissing J, Laforét P. No effect of bezafibrate in patients with

17: Bastin J, Bonnefont JP, Djouadi F, Bresson JL. Should the beneficial impact

18: Tanaka A, Hirohara J, Nakanuma Y, Tsubouchi H, Takikawa H. Biochemical

19: Shioya A, Takuma H, Yamaguchi S, Ishii A, Hiroki M, Fukuda T, Sugie H,

20: Gonçalves AG, Órfão JJ, Pereira MF. Ozonation of bezafibrate over ceria and

Explore Compound Types